The compound 2-(3,4-dimethylphenyl)-N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide is a complex organic molecule belonging to the class of acetamides. It is characterized by a unique structure that includes a tricyclic framework and multiple functional groups. This compound is primarily of interest in chemical research and pharmaceutical applications.
This compound can be sourced from various chemical suppliers, including specialized chemical manufacturers and online platforms that cater to research needs. For instance, it is listed for sale on platforms like EvitaChem and A2B Chem, which provide detailed specifications such as purity and pricing for research purposes .
The classification of this compound falls under:
The synthesis of 2-(3,4-dimethylphenyl)-N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide typically involves multi-step organic reactions. Although specific synthetic pathways are not detailed in the available literature, common methods for synthesizing similar compounds include:
Technical details regarding reaction conditions (temperature, solvents, catalysts) are often proprietary or not disclosed in general literature but can be found in specialized organic synthesis journals or patents.
The molecular structure of 2-(3,4-dimethylphenyl)-N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide can be represented using structural formulas and SMILES notation:
CC(C)C1=CC=C(C=C1)C(=O)NCC2C(=O)C(=C(C=C2)OCCOCCS)The compound has a complex arrangement with multiple rings and functional groups that contribute to its chemical properties and potential biological activities.
The compound may participate in various chemical reactions typical of acetamides and heterocycles:
Specific reaction conditions for these transformations would depend on the desired outcome and the nature of the substituents involved.
While specific mechanisms for this compound are not widely documented, compounds with similar structures often exhibit biological activity through interactions with biological targets such as enzymes or receptors. The mechanism could involve:
Experimental data regarding its mechanism would typically be obtained through pharmacological studies or bioassays.
The physical properties of 2-(3,4-dimethylphenyl)-N-{6-ethyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene}acetamide include:
Chemical properties include:
Relevant analyses would include spectral data (NMR, IR) to confirm structural integrity and purity.
This compound may have several applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7